molecular formula C9H12N2O3 B1407208 1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid CAS No. 1368609-93-1

1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1407208
CAS No.: 1368609-93-1
M. Wt: 196.2 g/mol
InChI Key: VJXNJZAUMPVCRY-UHFFFAOYSA-N
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Description

1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both tetrahydrofuran and imidazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both tetrahydrofuran and imidazole moieties in its structure provides unique chemical properties that can be exploited for different purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes or by the reduction of furans.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions are tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors that interact with imidazole or tetrahydrofuran moieties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The imidazole ring is known to participate in various biochemical processes, while the tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole:

    1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole: The pyrazole ring provides unique reactivity and biological activity compared to the imidazole ring.

    1-((tetrahydrofuran-2-yl)methyl)-1H-thiazole: The thiazole ring introduces sulfur into the structure, which can significantly alter the compound’s chemical behavior and applications.

Uniqueness

1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid is unique due to the combination of the tetrahydrofuran and imidazole rings, which confer distinct chemical properties

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-14-7/h5-7H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXNJZAUMPVCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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